molecular formula C20H18BrN3O3S B2816600 (E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2-bromophenyl)furan-2-yl)methylene)thiazol-4(5H)-one CAS No. 612052-41-2

(E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2-bromophenyl)furan-2-yl)methylene)thiazol-4(5H)-one

Cat. No. B2816600
CAS RN: 612052-41-2
M. Wt: 460.35
InChI Key: MBYKKTDRPGEPGR-LDADJPATSA-N
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Description

(E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2-bromophenyl)furan-2-yl)methylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H18BrN3O3S and its molecular weight is 460.35. The purity is usually 95%.
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Scientific Research Applications

  • Biodistribution Studies for Anti-Chagas Agent : This compound was investigated as a potential drug for treating Chagas disease. A study synthesized a fluorescent probe based on this compound for in vivo biodistribution studies. The probe could mimic the behavior of the compound in vivo, showing promise for future administration routes and regimens in Chagas disease treatment (Rodríguez et al., 2017).

  • Antinociceptive and Anti-inflammatory Properties : Another study focused on thiazolopyrimidine derivatives, closely related to the compound , for their antinociceptive (pain-relieving) and anti-inflammatory activities. The study reported significant findings in this regard, indicating potential applications in pain and inflammation management (Selvam et al., 2012).

  • Antimicrobial Activity : Research into thiazole derivatives, including compounds similar to the one you're interested in, demonstrated notable antimicrobial activity. The study synthesized novel functionalized 1,3,4-thiadiazoles and 1,3-thiazoles with promising antibacterial and antifungal activities (Abdelhamid et al., 2019).

  • Anticancer and Antiangiogenic Effects : A related thiazolidinone derivative was synthesized and evaluated for its anticancer effects, particularly against leukemia cells. This study highlighted the potential of thiazolidinone-based compounds in developing new anticancer therapies (Chandrappa et al., 2009).

  • Electrochemical and Electrochromic Properties : The electrochemical and electrochromic properties of thiazolothiazole-based copolymers, which are structurally related to the compound, were studied. The copolymers showed potential for electrochromic applications due to their multichromic properties and low band-gap values (Akpinar et al., 2013).

  • Antiepileptic Properties : Another study synthesized novel thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, closely related to the compound , evaluating them for antiepileptic properties. The study found significant antiepileptic activity in some derivatives, indicating potential applications in epilepsy treatment (Karthick et al., 2016).

properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[[5-(2-bromophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-13(25)23-8-10-24(11-9-23)20-22-19(26)18(28-20)12-14-6-7-17(27-14)15-4-2-3-5-16(15)21/h2-7,12H,8-11H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYKKTDRPGEPGR-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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